

Spectroscopic Profile of 1-(6-Nitroindolin-1-yl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(6-Nitroindolin-1-yl)ethanone

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **1-(6-Nitroindolin-1-yl)ethanone**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally related compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

1-(6-Nitroindolin-1-yl)ethanone is a derivative of indoline, characterized by an acetyl group attached to the nitrogen atom of the indoline ring and a nitro group substituted at the 6-position of the benzene ring.

Property	Value
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₃
Molecular Weight	206.20 g/mol [1]
IUPAC Name	1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethanone
CAS Number	22949-08-2 [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(6-Nitroindolin-1-yl)ethanone**. These predictions are based on the analysis of its chemical structure and comparison with known data for 6-nitroindoline, N-acetylindoline, and other substituted indole derivatives.

Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3-8.5	d	1H	H-7
~7.9-8.1	dd	1H	H-5
~7.3-7.5	d	1H	H-4
~4.2-4.4	t	2H	H-2 (CH_2)
~3.2-3.4	t	2H	H-3 (CH_2)
~2.3	s	3H	Acetyl (CH_3)

Note: The chemical shifts of the aromatic protons (H-4, H-5, and H-7) are shifted downfield due to the electron-withdrawing effect of the nitro group. The exact coupling constants (J values) would need to be determined from an experimental spectrum.

Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~169-171	C=O (Acetyl)
~148-150	C-6
~145-147	C-7a
~128-130	C-3a
~124-126	C-4
~118-120	C-5
~108-110	C-7
~50-52	C-2
~28-30	C-3
~24	CH ₃ (Acetyl)

Note: The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic carbons.

Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1660-1680	Strong	C=O stretch (amide)
~1510-1530	Strong	Asymmetric NO ₂ stretch
~1340-1360	Strong	Symmetric NO ₂ stretch
~1600, ~1470	Medium-Weak	Aromatic C=C stretch

Note: The strong absorptions corresponding to the carbonyl and nitro groups are expected to be the most characteristic peaks in the IR spectrum.

Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
206	$[M]^+$ (Molecular ion)
164	$[M - \text{CH}_2\text{CO}]^+$
160	$[M - \text{NO}_2]^+$
118	$[M - \text{NO}_2 - \text{CH}_2\text{CO}]^+$

Note: The fragmentation pattern is predicted to involve the loss of the acetyl group and the nitro group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(6-Nitroindolin-1-yl)ethanone** in about 0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.

- Typical parameters: 1024 scans, relaxation delay of 2 seconds, acquisition time of 1 second.
- Process the data similarly to the ^1H NMR spectrum.
- Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) disk or use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Average 16 or 32 scans to improve the signal-to-noise ratio.
 - Perform a background scan of the empty sample holder or ATR crystal.
 - Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.

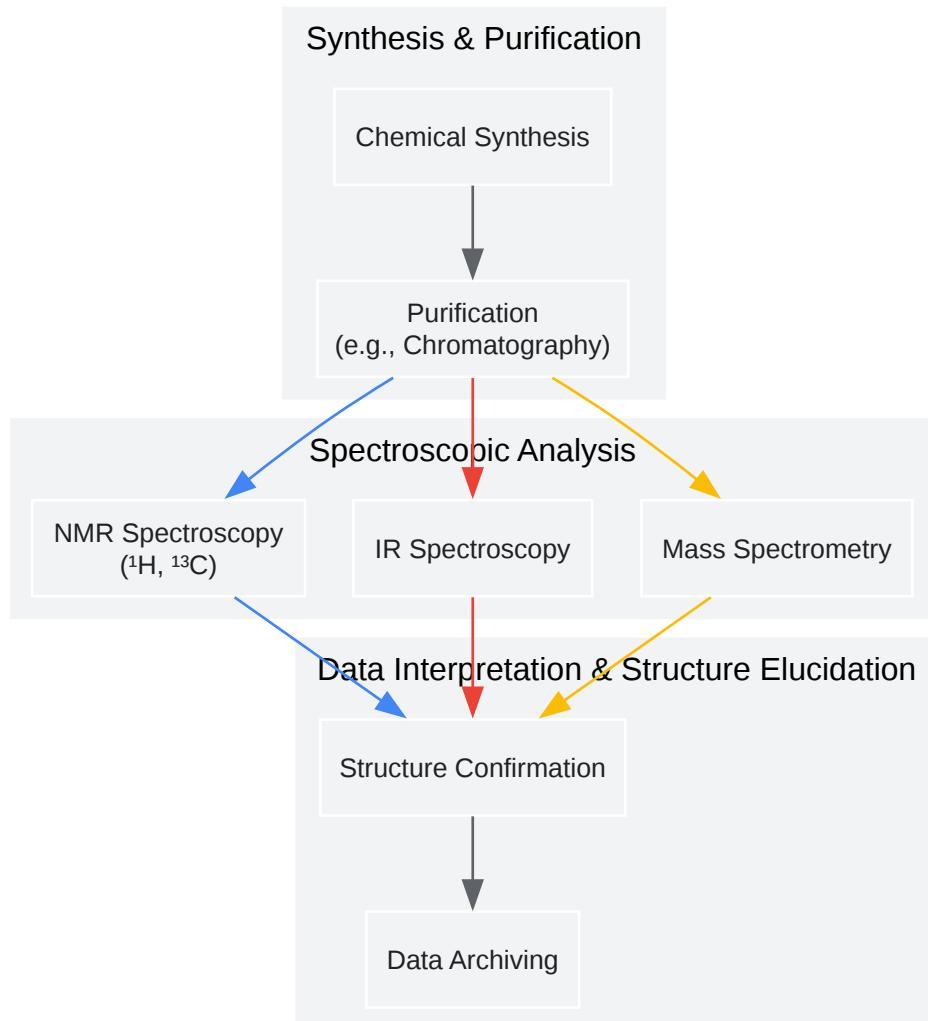
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode.

- Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
- For fragmentation analysis (MS/MS), select the molecular ion (m/z 206) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound like **1-(6-Nitroindolin-1-yl)ethanone**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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References

- 1. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(6-Nitroindolin-1-yl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295731#spectroscopic-data-for-1-6-nitroindolin-1-yl-ethanone>

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